3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a cyano group, a cyclopropyl group, a sulfanylidene group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid typically involves multiple steps, starting with the appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The sulfanylidene group may engage in redox reactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
3-Cyano-6-methyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
3-Cyano-6-ethyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
3-Cyano-6-propyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
Uniqueness: 3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic properties compared to its methyl, ethyl, and propyl analogs
Properties
IUPAC Name |
3-cyano-6-cyclopropyl-2-sulfanylidene-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-4-7-6(10(13)14)3-8(5-1-2-5)12-9(7)15/h3,5H,1-2H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNYZGIGVLZGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C(=S)N2)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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